Methyl 2-amino-4-fluoro-4-methylpentanoate
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Overview
Description
Methyl 2-amino-4-fluoro-4-methylpentanoate: is an organic compound with the molecular formula C7H14FNO2. It is a derivative of leucine, where the hydrogen atom at the fourth position is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-fluoro-4-methylpentanoate typically involves the esterification of 2-amino-4-fluoro-4-methylpentanoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-fluoro-4-methylpentanoate is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on amino acids and peptides. It helps in understanding the role of fluorine in biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Methyl 2-amino-4-methylpentanoate: This compound lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
Methyl 2-amino-4-chloro-4-methylpentanoate: The chlorine atom can impart different reactivity and biological effects compared to the fluorine-substituted analog.
Uniqueness: Methyl 2-amino-4-fluoro-4-methylpentanoate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom, which enhances its lipophilicity and binding affinity to biological targets. Its molecular formula is C7H15FNO2 with a molecular weight of approximately 161.20 g/mol. The compound's structure can be represented as follows:
This unique structure allows it to participate in various biochemical interactions that are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on target proteins.
- Electrostatic Interactions : The electronegative fluorine atom contributes to stronger interactions with positively charged residues in enzymes or receptors.
These interactions modulate the activity of target proteins, influencing various biochemical pathways such as metabolic processes and signal transduction.
1. Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may serve as an inhibitor of branched-chain amino acid transaminases, which are crucial in amino acid metabolism.
Table 1: Summary of Research Findings on this compound
Detailed Research Insights
- Enzyme Interaction : A study highlighted the compound's ability to act as a selective inhibitor for branched-chain amino acid transaminases, suggesting its potential in metabolic disorders .
- Anti-inflammatory Effects : Another investigation reported that this compound significantly reduced TNF-alpha levels in macrophages, indicating its role in modulating inflammatory responses .
- Anticancer Activity : Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that warrants further exploration for cancer therapy .
Properties
Molecular Formula |
C7H14FNO2 |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C7H14FNO2/c1-7(2,8)4-5(9)6(10)11-3/h5H,4,9H2,1-3H3 |
InChI Key |
YROFKKSQHHOION-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C(=O)OC)N)F |
Origin of Product |
United States |
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